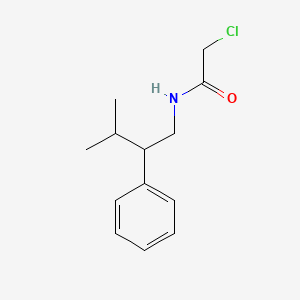

2-chloro-N-(3-methyl-2-phenylbutyl)acetamide

Description

2-Chloro-N-(3-methyl-2-phenylbutyl)acetamide (CAS: 1803590-33-1) is a chloroacetamide derivative featuring a branched alkyl chain (3-methyl-2-phenylbutyl) attached to the nitrogen of the acetamide backbone.

Properties

IUPAC Name |

2-chloro-N-(3-methyl-2-phenylbutyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-10(2)12(9-15-13(16)8-14)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOSSWWCWDDILT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(=O)CCl)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methyl-2-phenylbutyl)acetamide typically involves the reaction of 3-methyl-2-phenylbutylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-methyl-2-phenylbutylamine+chloroacetyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents such as dichloromethane or toluene to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methyl-2-phenylbutyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

Oxidation and Reduction: The phenyl and butyl groups can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solutions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted acetamides.

Hydrolysis: Formation of 3-methyl-2-phenylbutylamine and chloroacetic acid.

Oxidation and Reduction: Formation of oxidized or reduced derivatives of the phenyl and butyl groups.

Scientific Research Applications

2-chloro-N-(3-methyl-2-phenylbutyl)acetamide is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Medicine: As a potential lead compound for the development of new pharmaceuticals.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methyl-2-phenylbutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The phenyl and butyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent on the nitrogen atom critically determines the properties of chloroacetamides. Below is a comparative analysis:

Key Observations :

- Lipophilicity : The 3-methyl-2-phenylbutyl group in the target compound enhances lipophilicity compared to simpler alkyl (e.g., 3,3-dimethylbutyl) or aryl (e.g., 3-methylphenyl) substituents. This property may improve membrane permeability in biological systems.

- Hydrogen Bonding : Unlike 2-chloro-N-(3-methylphenyl)acetamide, which forms dual N–H⋯O bonds in crystals , the bulky substituent in the target compound likely disrupts such interactions, altering solubility and melting behavior.

Yield Comparison :

Metabolic and Toxicological Profiles

Biological Activity

2-chloro-N-(3-methyl-2-phenylbutyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant case studies, supported by empirical data.

- Molecular Formula : C13H18ClN

- Molecular Weight : 235.75 g/mol

- CAS Number : 1803590-33-1

This compound functions primarily as a competitive antagonist in various biological pathways. It is hypothesized to interact with enzymes involved in metabolic processes, potentially inhibiting their activity. The compound's structure allows it to bind to active sites of target enzymes, altering their conformation and function.

Target Enzymes

The compound has been shown to affect enzymes involved in:

- Folic Acid Synthesis : By acting as a structural analogue of p-aminobenzoic acid (PABA), it inhibits dihydropteroate synthetase, crucial for folic acid production.

- Phospholipase Activities : Inhibitory assays reveal its potential to modulate phospholipase activities, impacting cellular signaling pathways .

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits inhibitory effects against certain bacterial strains. |

| Anticancer | Shows potential in reducing cell viability in cancer cell lines at specific dosages. |

| Anti-inflammatory | Modulates inflammatory pathways, potentially reducing cytokine production. |

Case Studies

- Anticancer Activity : In vitro studies demonstrated that the compound significantly reduced the proliferation of various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.

- Antimicrobial Effects : A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations ranging from 10 to 50 µg/mL .

- Inflammatory Response Modulation : Research indicated that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines in animal models, suggesting its utility in inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Absorption : Rapid absorption post-administration.

- Distribution : Widely distributed across tissues.

- Metabolism : Primarily metabolized by liver enzymes with potential formation of active metabolites.

- Excretion : Predominantly excreted via urine.

Dosage Effects and Safety Profile

Dosage studies indicate a threshold effect where lower doses enhance metabolic activity while higher doses may lead to cytotoxicity. Long-term exposure assessments revealed potential cumulative effects on cellular function, necessitating careful dosage regulation during therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.